molecular formula C9H10HgO2S B085677 Ethylmercurithiosalicylic acid CAS No. 148-61-8

Ethylmercurithiosalicylic acid

Cat. No. B085677
CAS RN: 148-61-8
M. Wt: 382.83 g/mol
InChI Key: HXQVQGWHFRNKMS-UHFFFAOYSA-M
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Description

Ethylmercurithiosalicylic acid (EMTS) is a chemical compound that has been used in scientific research for many years. It is a derivative of salicylic acid and contains mercury as a key component. EMTS is a versatile compound that has been used in a variety of applications, from biochemical research to medical imaging. In

Scientific Research Applications

Scientific Research Applications of Ethylmercurithiosalicylic Acid

  • Cellular Toxicity and Neurological Impact Ethylmercurithiosalicylic acid, also known as Thimerosal, has been studied for its effects on human neuronal and fetal cells. Research indicates that it can induce significant cellular toxicity in these cells at low nanomolar concentrations. The toxicity is characterized by mitochondrial damage, reduced oxidative-reduction activity, cellular degeneration, and cell death. These findings are relevant for understanding the potential risks associated with Thimerosal exposure in medical products, including its implications in the pathophysiology of autistic disorders (Geier, King, & Geier, 2009).

  • Detection in Cosmetics Ethylmercurithiosalicylic acid has been detected in cosmetics using high-performance liquid chromatography-inductively coupled plasma-mass spectrometry. This method is effective for separating and quantifying ethylmercurithiosalicylic acid and other mercury species in cosmetic products, highlighting its presence and potential exposure risks in everyday items (Duan Wen-feng, 2013).

  • Blood-Brain Barrier Penetration Research examining whether ethylmercurithiosalicylic acid crosses the blood-brain barrier reveals that it does indeed cross the barrier and can convert to highly toxic inorganic mercury compounds within the brain. This process is facilitated by active transport systems and results in significant and persistent mercury tissue binding in the brain, even without concurrent detectable blood mercury levels (Kern, Geier, Homme, & Geier, 2019).

  • Gastro-Protective Effects Thimerosal (ethylmercurithiosalicylate) has shown gastro-protective effects in animal studies. It was found to significantly reduce gastric secretion and acidity, and protected against ethanol-induced gastric injury. This effect is attributed to its ability to reduce acid secretion, oxidative stress, and neutrophil activity, highlighting a potential therapeutic application (Al Moutaery, 2003).

  • Systemic Autoimmunity Induction in Mice Ethylmercurithiosalicylic acid has been observed to induce systemic autoimmune conditions in genetically susceptible mice. This is evidenced by a dose-related pattern of antinucleolar antibodies and the development of tissue immune-complex deposits. The study provides insights into the immunological effects and potential risks of ethylmercurithiosalicylic acid exposure (Havarinasab, Lambertsson, Qvarnström, & Hultman, 2004).

properties

CAS RN

148-61-8

Product Name

Ethylmercurithiosalicylic acid

Molecular Formula

C9H10HgO2S

Molecular Weight

382.83 g/mol

IUPAC Name

(2-carboxyphenyl)sulfanyl-ethylmercury

InChI

InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-1

InChI Key

HXQVQGWHFRNKMS-UHFFFAOYSA-M

Isomeric SMILES

CC[Hg+].C1=CC=C(C(=C1)C(=O)O)[S-]

SMILES

CC[Hg]SC1=CC=CC=C1C(=O)O

Canonical SMILES

CC[Hg+].C1=CC=C(C(=C1)C(=O)O)[S-]

Other CAS RN

148-61-8
736071-66-2

synonyms

2-(ethylmercuriothio)benzoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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